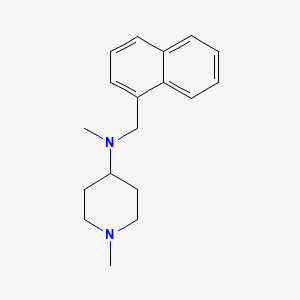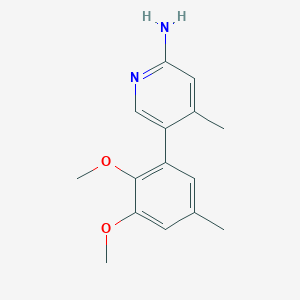
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine, also known as DMAP, is a chemical compound that belongs to the class of piperidine derivatives. DMAP has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been extensively studied in medicinal chemistry due to its potential applications in the development of new drugs. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been investigated for its potential use as a selective dopamine transporter ligand.
Mecanismo De Acción
The exact mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is not fully understood. However, it is believed that N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects by modulating the activity of neurotransmitters, particularly dopamine. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which is thought to underlie the analgesic and antipsychotic effects of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of biochemical and physiological effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential applications as an analgesic. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been shown to exhibit anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to have antipsychotic effects, which may be useful in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its potential as a selective dopamine transporter ligand. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of dopamine-related disorders. However, one of the limitations of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine derivatives as potential analgesics, anti-inflammatory agents, and antipsychotics. Another area of research is the investigation of the mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are working to elucidate the exact mechanism by which N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects. Finally, researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine for the treatment of other dopamine-related disorders, such as Parkinson's disease.
Métodos De Síntesis
The synthesis of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of dimethylamine. The reaction takes place at high temperature and pressure, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Propiedades
IUPAC Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19-12-10-17(11-13-19)20(2)14-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCJNBMJTVBKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)


![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![(1S*,5R*)-3-acetyl-6-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685452.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)

![N-cyclopropyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685465.png)
![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)